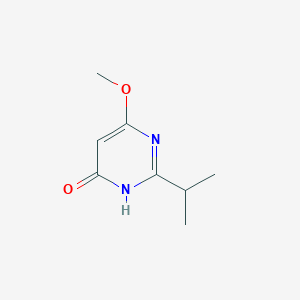
6-Methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-6-methoxypyrimidin-4(1H)-one is a pyrimidine derivative known for its unique chemical properties and applications. This compound is characterized by the presence of an isopropyl group at position 2, a methoxy group at position 6, and a pyrimidinone core structure. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield the desired pyrimidinone compound .
Industrial Production Methods
Industrial production of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-6-methoxypyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidinone to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Isopropyl-6-methoxypyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: This compound is structurally similar but has a hydroxyl group instead of a methoxy group.
2-Isopropyl-6-methyl-4-pyrimidinone: This is a tautomeric form of 2-Isopropyl-6-methoxypyrimidin-4(1H)-one.
Uniqueness
2-Isopropyl-6-methoxypyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at position 6 enhances its solubility and reactivity compared to its hydroxyl or methyl-substituted analogs .
Propriétés
Numéro CAS |
38249-39-7 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-methoxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)8-9-6(11)4-7(10-8)12-3/h4-5H,1-3H3,(H,9,10,11) |
Clé InChI |
ZVPPHZDHBNMFNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
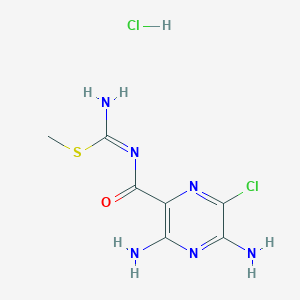
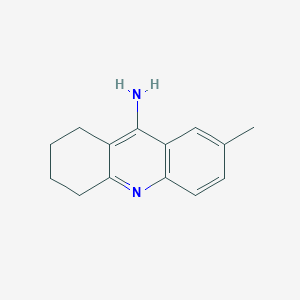
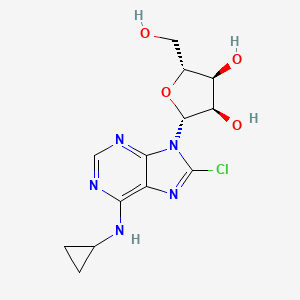
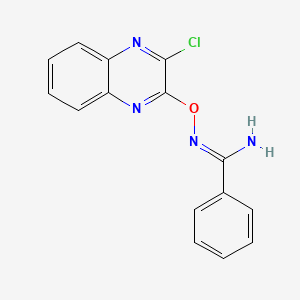
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)
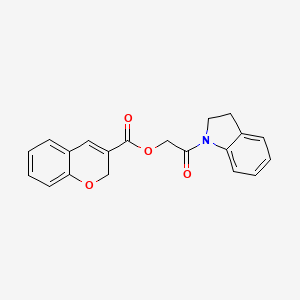
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)

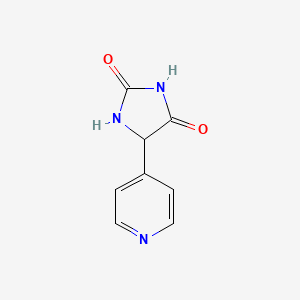
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)

